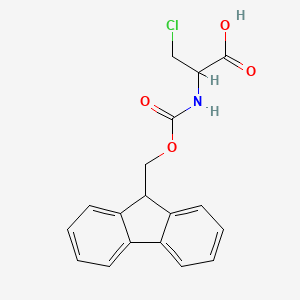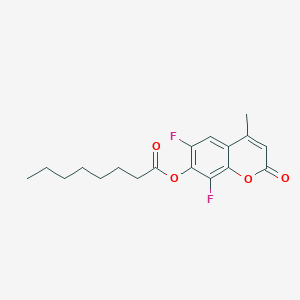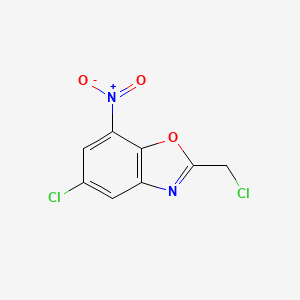
5-Chloro-2-(chloromethyl)-7-nitrobenzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-2-(clorometil)-7-nitrobenzoxazol es un compuesto aromático heterocíclico que contiene átomos de nitrógeno y oxígeno dentro de su estructura.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Cloro-2-(clorometil)-7-nitrobenzoxazol generalmente implica la nitración de 5-cloro-2-(clorometil)benzoxazol. El proceso de nitración se lleva a cabo utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico bajo condiciones controladas de temperatura. La reacción es exotérmica y requiere un monitoreo cuidadoso para evitar el sobrecalentamiento y la descomposición del producto.
Métodos de Producción Industrial
En entornos industriales, la producción de 5-Cloro-2-(clorometil)-7-nitrobenzoxazol se amplía utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de los reactivos, asegurando un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo también mejora la seguridad al minimizar el riesgo de reacciones exotérmicas incontroladas.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Cloro-2-(clorometil)-7-nitrobenzoxazol experimenta varias reacciones químicas, que incluyen:
Sustitución Nucleofílica: El compuesto puede sufrir reacciones de sustitución nucleofílica en el grupo clorometilo, lo que lleva a la formación de varios derivados.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio.
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Los reactivos comunes incluyen hidróxido de sodio, hidróxido de potasio y varias aminas. Las reacciones se llevan a cabo típicamente en disolventes polares como el etanol o el agua.
Reducción: Se puede utilizar hidrógeno gaseoso con un catalizador de paladio u otros agentes reductores como el borohidruro de sodio en condiciones suaves.
Oxidación: Se utilizan agentes oxidantes como el permanganato de potasio o el trióxido de cromo en condiciones ácidas o básicas.
Principales Productos Formados
Sustitución Nucleofílica: Derivados con varios grupos funcionales que reemplazan el grupo clorometilo.
Reducción: 5-Cloro-2-(aminometil)-7-nitrobenzoxazol.
Oxidación: Derivados oxidados dependiendo del agente oxidante específico utilizado.
Aplicaciones Científicas De Investigación
5-Cloro-2-(clorometil)-7-nitrobenzoxazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como agente antimicrobiano debido a su capacidad para interrumpir las paredes celulares bacterianas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en la síntesis de compuestos con propiedades anticancerígenas y antiinflamatorias.
Industria: Utilizado en la producción de colorantes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 5-Cloro-2-(clorometil)-7-nitrobenzoxazol implica su interacción con objetivos moleculares específicos dentro de las células. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden interactuar con componentes celulares, lo que lleva a efectos citotóxicos. La capacidad del compuesto para sufrir sustitución nucleofílica también le permite formar enlaces covalentes con biomoléculas, lo que potencialmente interrumpe su función normal.
Comparación Con Compuestos Similares
Compuestos Similares
- Hidrocloruro de 5-cloro-2-(clorometil)pirimidina
- 5-Cloro-2-metil-4-isotiazolin-3-ona
- 2-Metil-1,2-tiazol-3(2H)-ona
Unicidad
5-Cloro-2-(clorometil)-7-nitrobenzoxazol es único debido a su combinación de un grupo nitro y un grupo clorometilo dentro de un anillo de benzoxazol. Esta estructura única imparte una reactividad química y una actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C8H4Cl2N2O3 |
|---|---|
Peso molecular |
247.03 g/mol |
Nombre IUPAC |
5-chloro-2-(chloromethyl)-7-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4Cl2N2O3/c9-3-7-11-5-1-4(10)2-6(12(13)14)8(5)15-7/h1-2H,3H2 |
Clave InChI |
WBCHIYVFBIFEBR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1N=C(O2)CCl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol](/img/structure/B12308465.png)
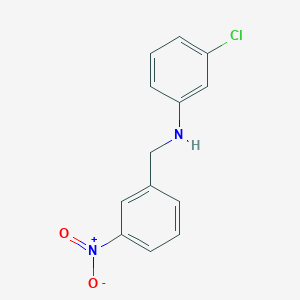


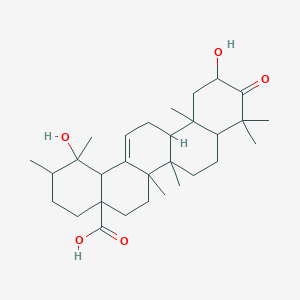
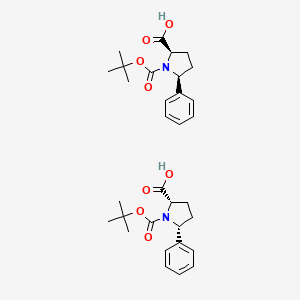
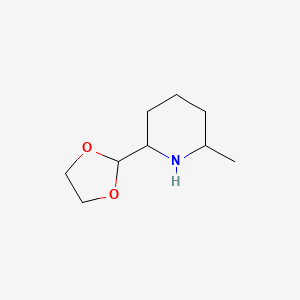
![1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12308504.png)
![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B12308505.png)

![[11-[4-(Dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12308514.png)
